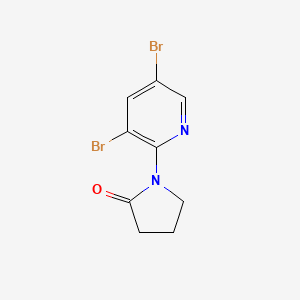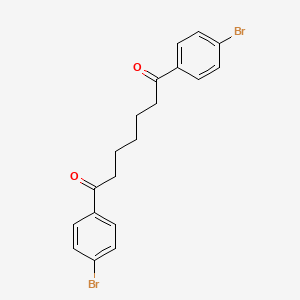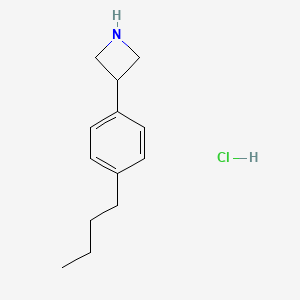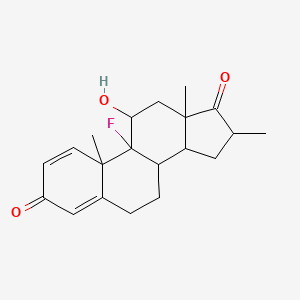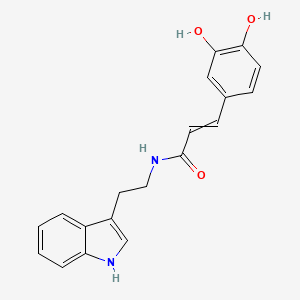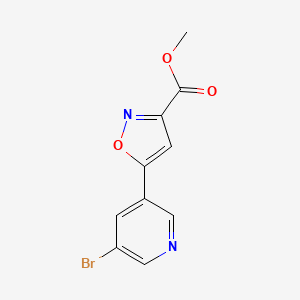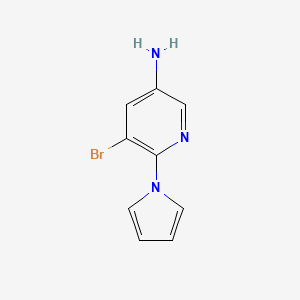
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine is a heterocyclic organic compound with the molecular formula C9H8BrN3 This compound is characterized by the presence of a pyridine ring substituted with amino, bromo, and pyrrolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-(1-pyrrolyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The pyrrolyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines and other reduced forms of the compound.
科学研究应用
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine involves its interaction with specific molecular targets. The amino and pyrrolyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-5-bromopyridine
- 3-Amino-6-bromopyridine
- 2-Amino-5-bromopyridine
- 2-Amino-6-bromopyridine
Uniqueness
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine is unique due to the presence of the pyrrolyl group, which imparts distinct chemical and biological properties. This differentiates it from other bromopyridine derivatives, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
5-bromo-6-pyrrol-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H,11H2 |
InChI 键 |
DEMHCCTWOPYYPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


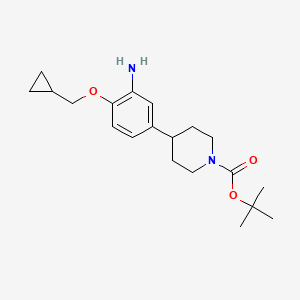
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
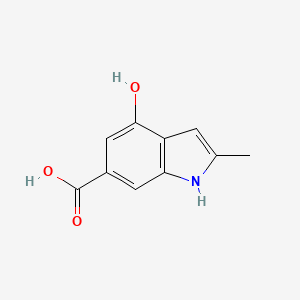
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

